3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid
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Overview
Description
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of naphthyl derivatives This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a keto group attached to the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 2-naphthol followed by a series of reactions to introduce the keto and propanoic acid groups. One common method involves the following steps:
Bromination: 2-naphthol is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromo-2-naphthol.
Formation of the Propanoic Acid Derivative: The brominated naphthol is then reacted with a suitable reagent to introduce the propanoic acid group, often involving the use of acetic anhydride and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of 3-(6-Bromo-2-naphthyl)-2-oxopropanoic Acid.
2-Naphthol: The parent compound from which 6-bromo-2-naphthol is derived.
3-(6-Bromo-2-naphthyl)oxypropanoic Acid: A structurally similar compound with an ether linkage instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C13H9BrO3 |
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Molecular Weight |
293.11 g/mol |
IUPAC Name |
3-(6-bromonaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7H,6H2,(H,16,17) |
InChI Key |
XPVPURHQMGZUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)C(=O)O |
Origin of Product |
United States |
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